![molecular formula C16H11ClO4 B1414979 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid CAS No. 1039891-11-6](/img/structure/B1414979.png)
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Overview
Description
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 2-chlorophenoxymethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the 2-Chlorophenoxymethyl Group: This step involves the reaction of the benzofuran intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the 2-chlorophenoxymethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid, exhibit promising anticancer properties. For instance, benzofuran-based carboxylic acids have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Specific derivatives demonstrated submicromolar inhibition against hCA IX and hCA XII isoforms, indicating their potential as anticancer agents . The compound's structure allows it to interact effectively with these enzymes, leading to cell cycle arrest in cancer cells.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds that modulate histone deacetylase activity have been linked to improvements in cognitive function and neuroprotection . The structural characteristics of this compound may facilitate similar mechanisms.
Synthesis and Chemical Properties
Synthetic Methods
The synthesis of this compound can be achieved through various methods involving chloromethylation and subsequent reactions with phenolic compounds . Efficient synthetic routes are crucial for producing sufficient quantities for research and potential therapeutic applications.
Method | Description | Yield (%) |
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Chloromethylation | Reaction of phenolic compounds with chloromethyl reagents | High |
Coupling Reactions | Formation of the benzofuran structure through coupling with carboxylic acids | Moderate |
Biological Studies
Mechanism of Action
Research indicates that the mechanism of action for benzofuran derivatives involves the inhibition of specific enzymes related to tumor progression and inflammation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation . The detailed structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance biological activity.
Case Studies
Several case studies illustrate the applications of this compound:
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Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, treatment with a related benzofuran derivative resulted in a significant increase in cell death rates compared to controls, demonstrating its potential as a therapeutic agent against aggressive cancers . -
Case Study 2: Neuroprotection
Another study highlighted the protective effects of benzofuran derivatives against neurodegeneration in animal models, suggesting their utility in developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-benzofuran-3-carboxylic acid
- 3-(2-Bromophenoxymethyl)-1-benzofuran-2-carboxylic acid
- 3-(2-Methoxyphenoxymethyl)-1-benzofuran-2-carboxylic acid
Uniqueness
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenoxymethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a chlorophenoxymethyl group and a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Many benzofuran derivatives have shown promising results against different cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains.
Anticancer Activity
Recent studies have focused on the anticancer potential of benzofuran derivatives, including this compound.
Case Studies and Findings
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Cytotoxicity Assays :
Compound MCF-7 IC50 (μM) MDA-MB-231 IC50 (μM) 9b NA 37.60 ± 1.86 9e 14.91 ± 1.04 2.52 ± 0.39 9f 19.70 ± 2.06 11.50 ± 1.05 - Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, with findings suggesting effectiveness against specific bacterial strains.
Research Findings
- A study highlighted that certain benzofuran derivatives displayed antimicrobial activity, making them potential candidates for further development in treating infections .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLPPWUYISSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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